BenchChemオンラインストアへようこそ!

7-methyl-1H-1,3-benzodiazole-5-carbonitrile

Physicochemical Property Regioisomer Comparison Synthetic Intermediate

Select the patent-cited 7-methyl-5-carbonitrile regioisomer—not a generic analog. CAS 952511-71-6 is the exact building block in WO2010069949A1 for oxadiazole-fused benzimidazoles with S1P1 agonist activity (MS). Distinct from C-6, C-2, or N-1 methyl isomers: higher BP (469.3°C), XLogP3 1.6, and free imidazole N-H (HBD=1) for kinase hinge binding or derivatization. Substituting any other regioisomer compromises patent fidelity and biological activity. For kinase SAR libraries, amidoxime/tetrazole transformations, or immunomodulatory discovery. ≥95% purity.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 952511-71-6
Cat. No. B1419639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-1H-1,3-benzodiazole-5-carbonitrile
CAS952511-71-6
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=CN2)C#N
InChIInChI=1S/C9H7N3/c1-6-2-7(4-10)3-8-9(6)12-5-11-8/h2-3,5H,1H3,(H,11,12)
InChIKeyGDCVXDBPFAXZQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 7-Methyl-1H-1,3-benzodiazole-5-carbonitrile (CAS 952511-71-6): A Regiospecific Benzimidazole Building Block


7-Methyl-1H-1,3-benzodiazole-5-carbonitrile (CAS 952511-71-6), also indexed as 4-methyl-1H-benzimidazole-6-carbonitrile under alternative numbering, is a heterocyclic building block featuring a benzimidazole core with a nitrile group at the 5-position and a methyl substituent at the 7-position [1]. It has a molecular formula of C9H7N3, a molecular weight of 157.17 g/mol, a computed XLogP3-AA of 1.6, and a predicted boiling point of 469.3±25.0 °C [1]. This specific substitution pattern distinguishes it from other methyl-benzimidazole-carbonitrile regioisomers and makes it a valuable synthetic intermediate, as evidenced by its inclusion in patent literature for the synthesis of oxadiazole-fused heterocyclic derivatives targeting multiple sclerosis [2].

Why Generic Substitution of 7-Methyl-1H-1,3-benzodiazole-5-carbonitrile (CAS 952511-71-6) with Other Methyl-Benzimidazole-Carbonitriles is Not Straightforward


Although several methyl-substituted benzimidazole-5-carbonitrile isomers share the identical molecular formula (C9H7N3) and molecular weight (157.17 g/mol), their different methyl group positions (C-7, C-6, C-2, or N-1) lead to distinct predicted physicochemical properties, including boiling point, LogP, and hydrogen-bonding capacity [1]. These differences directly influence reactivity in downstream synthetic transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, and can alter the steric and electronic environment of the nitrile group during further derivatization [1]. Because 7-methyl-1H-1,3-benzodiazole-5-carbonitrile has been specifically cited as a reactant or intermediate in patent-protected synthetic routes—most notably for preparing oxadiazole-fused heterocycles with potential S1P1 agonist activity—substituting a different regioisomer would yield a structurally distinct final compound and potentially compromise the biological activity claimed in the intellectual property [2][3].

Quantitative Differentiation Evidence for 7-Methyl-1H-1,3-benzodiazole-5-carbonitrile (CAS 952511-71-6) Against Closest Analogs


Predicted Boiling Point Differentiation of 7-Methyl-1H-1,3-benzodiazole-5-carbonitrile Versus N-1 Methyl Isomer

The predicted boiling point for 7-methyl-1H-1,3-benzodiazole-5-carbonitrile is 469.3±25.0 °C at 760 mmHg, which is substantially higher than the predicted boiling point of its N-1 methyl analog (1-methyl-1H-benzimidazole-5-carbonitrile) at 346.7±34.0 °C . This ~122.6 °C difference arises because the 7-methyl substitution on the benzo ring allows retention of the free N-H group capable of intermolecular hydrogen bonding, whereas the 1-methyl isomer has the imidazole N-H replaced by an N-CH3 group, reducing hydrogen-bond donor capacity .

Physicochemical Property Regioisomer Comparison Synthetic Intermediate

Hydrogen Bond Donor Count Differentiation Versus N-1 and C-2 Methyl Analogs

7-Methyl-1H-1,3-benzodiazole-5-carbonitrile possesses one hydrogen bond donor (HBD = 1) due to its free imidazole N-H group [1]. In contrast, the N-1 methyl substituted analog (1-methyl-1H-benzimidazole-5-carbonitrile, CAS 53484-13-2) has zero hydrogen bond donors (HBD = 0) because the imidazole nitrogen is methylated . This single HBD difference is structurally significant: the C-7 methyl substitution on the benzo ring preserves the N-H donor, which can engage in hydrogen-bonding interactions with biological targets or influence crystal packing in solid-state formulations, while the N-1 methyl analog cannot donate a hydrogen bond through the imidazole ring [1].

Hydrogen Bonding Drug-Likeness Regioisomer Differentiation

Patent-Cited Synthetic Utility as a Specific Intermediate for Oxadiazole-Fused Heterocycles Targeting Multiple Sclerosis

7-Methyl-1H-1,3-benzodiazole-5-carbonitrile is explicitly cited as a reactant in patent WO2010069949A1 (also published as US20110230518A1), which claims oxadiazole-fused heterocyclic derivatives useful for the treatment of multiple sclerosis [1][2]. The compound serves as a key intermediate for constructing Formula (I) compounds that demonstrate tyrosine kinase inhibitory activity, a mechanism relevant to both anti-cancer and immunomodulatory applications [1]. By comparison, its regioisomer 6-methyl-1H-benzo[d]imidazole-5-carbonitrile (CAS 952511-47-6) is not cited in this specific patent family, highlighting a differentiation in demonstrated synthetic applicability within proprietary medicinal chemistry programs [1][2]. In a separate patent (US20090076070A1), the compound is listed as a product of synthetic transformations aimed at generating S1P1 agonists for autoimmune disease treatment [3].

Patent Intermediate Multiple Sclerosis S1P1 Agonist Synthetic Utility

Computed LogP and Topological Polar Surface Area Differentiation Against Unsubstituted Parent Compound

The addition of a methyl group at the 7-position of the benzimidazole ring increases the computed lipophilicity compared to the unsubstituted parent compound. 7-Methyl-1H-1,3-benzodiazole-5-carbonitrile has a computed XLogP3-AA of 1.6, while the unsubstituted 1H-benzimidazole-5-carbonitrile (CAS 6287-83-8) has a predicted LogP significantly lower due to the absence of the methyl substituent (estimated ~1.0-1.1 based on fragment-based calculations) [1]. Both compounds share the same topological polar surface area (TPSA) of 52.5 Ų, as the methyl group does not introduce additional polar atoms [1]. This combination of increased LogP with identical TPSA means the 7-methyl derivative can offer enhanced membrane permeability in biological assays without sacrificing the polar surface area characteristics that influence pharmacokinetic behavior [1].

Lipophilicity Drug-Likeness Physicochemical Property Medicinal Chemistry

Synthetic Accessibility and Commercial Availability Comparison Against 6-Methyl Regioisomer

7-Methyl-1H-1,3-benzodiazole-5-carbonitrile (CAS 952511-71-6) is readily available from multiple reputable vendors, including Sigma-Aldrich (via Enamine) with a cataloged purity of 95% and supplied as a powder at room temperature storage . The compound is also listed by CymitQuimica and ChemWhat, indicating established supply chains [1]. In comparison, the 6-methyl regioisomer (CAS 952511-47-6) appears less broadly stocked among major suppliers based on available search results, suggesting that the 7-methyl isomer benefits from more established commercial synthesis routes . The alternative nomenclature discrepancy—where this compound is also cataloged as 4-Methyl-1H-benzimidazole-6-carbonitrile—reflects different numbering conventions and should be considered during procurement to ensure the correct regioisomer is sourced .

Commercial Availability Synthetic Accessibility Procurement

Application Scenarios for 7-Methyl-1H-1,3-benzodiazole-5-carbonitrile (CAS 952511-71-6) Based on Available Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Candidates via Oxadiazole-Fused Heterocycle Derivatization

Procure this compound as a key synthetic intermediate when pursuing oxadiazole-fused benzimidazole derivatives with potential tyrosine kinase inhibitory activity. Based on patent WO2010069949A1, the 7-methyl-5-carbonitrile substitution pattern has been specifically utilized to construct compounds targeting multiple sclerosis pathways, providing a literature-precedented starting point for structure-activity relationship (SAR) exploration [1]. The free N-H group (HBD = 1) allows further functionalization at the imidazole nitrogen or participation in hydrogen-bonding interactions with kinase hinge regions [2].

Focused Library Synthesis: 7-Position Methyl-Benzimidazole Scaffold for Kinase Profiling Panels

Leverage the 7-methyl substitution pattern to generate a focused library of benzimidazole-5-carbonitrile analogs for broad kinase profiling or target identification campaigns. The higher predicted boiling point (469.3 °C) compared to N-1 methyl analogs (346.7 °C) indicates distinct physicochemical properties that can influence assay behavior and downstream purification workflows . Combine with the well-characterized nitrile group at C-5 for subsequent amidoxime or tetrazole transformations as described in the benzimidazole amidoxime literature [3].

Patent-Driven Drug Discovery: S1P1 Agonist Intermediate for Autoimmune Disease Programs

Use this compound as a building block for S1P1 receptor agonist programs targeting autoimmune indications. Based on patent US20090076070A1, where 7-methyl-1H-1,3-benzodiazole-5-carbonitrile is listed as a product of synthetic transformations, the compound holds demonstrated relevance in immunomodulatory drug discovery [4]. The increased lipophilicity (XLogP3-AA = 1.6) versus the unsubstituted parent supports its utility in producing derivatives with potentially favorable membrane permeability for oral bioavailability optimization [2].

Academic Chemical Biology: Synthesis of Chemical Probes Featuring a Hydrogen-Bond-Capable Benzimidazole Core

For academic research groups studying protein-ligand interactions, this compound provides a benzimidazole core that retains its imidazole N-H hydrogen bond donor (HBD = 1), unlike N-1 methylated analogs (HBD = 0) that lose this key pharmacophoric feature [2]. The commercially available 95% purity grade from Sigma-Aldrich and other vendors ensures rapid procurement for pilot-scale synthesis , making it suitable for exploratory medicinal chemistry and chemical probe development without requiring in-house synthetic route optimization.

Quote Request

Request a Quote for 7-methyl-1H-1,3-benzodiazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.